molecular formula C19H16N6OS B294664 1-({6-[(2-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl)-1H-benzimidazole

1-({6-[(2-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl)-1H-benzimidazole

Katalognummer B294664
Molekulargewicht: 376.4 g/mol
InChI-Schlüssel: FLVURSMTZRMUEQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-({6-[(2-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl)-1H-benzimidazole, also known as TMB-PSB, is a novel benzimidazole derivative that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. TMB-PSB is a potent inhibitor of protein tyrosine phosphatase 1B (PTP1B), which has been implicated in the pathogenesis of several diseases, including diabetes, obesity, and cancer.

Wirkmechanismus

1-({6-[(2-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl)-1H-benzimidazole is a potent and selective inhibitor of PTP1B, which is a negative regulator of insulin signaling. PTP1B dephosphorylates the insulin receptor and its downstream signaling molecules, leading to the inhibition of insulin signaling. By inhibiting PTP1B, 1-({6-[(2-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl)-1H-benzimidazole enhances insulin signaling, leading to improved glucose homeostasis and insulin sensitivity.
Biochemical and physiological effects:
1-({6-[(2-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl)-1H-benzimidazole has been shown to improve glucose homeostasis and insulin sensitivity in animal models of diabetes and obesity. It has also been shown to inhibit the growth of several cancer cell lines by inducing apoptosis and inhibiting cell proliferation. 1-({6-[(2-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl)-1H-benzimidazole has a high binding affinity for PTP1B and is selective for this enzyme, which reduces the risk of off-target effects.

Vorteile Und Einschränkungen Für Laborexperimente

1-({6-[(2-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl)-1H-benzimidazole has several advantages for lab experiments, including its high potency and selectivity for PTP1B, which makes it an ideal tool for studying the role of PTP1B in disease pathogenesis. However, 1-({6-[(2-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl)-1H-benzimidazole has limitations, including its relatively low solubility in aqueous solutions, which can limit its use in certain assays.

Zukünftige Richtungen

For 1-({6-[(2-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl)-1H-benzimidazole research include the development of more potent and selective PTP1B inhibitors, the investigation of the role of PTP1B in other diseases, and the evaluation of the safety and efficacy of 1-({6-[(2-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl)-1H-benzimidazole in human clinical trials. Additionally, 1-({6-[(2-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl)-1H-benzimidazole can be used as a lead compound for the development of new drugs with improved pharmacological properties.

Synthesemethoden

The synthesis of 1-({6-[(2-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl)-1H-benzimidazole involves a multistep process that starts with the reaction of 2-methylphenol with 1,2,4-triazole-3-thiol to form 2-methylthio-1,2,4-triazole. This intermediate is then reacted with 2-chloromethylphenyl ether to form 2-(2-methylphenoxy)methyl-1,2,4-triazole-3-thiol. The final step involves the reaction of 2-(2-methylphenoxy)methyl-1,2,4-triazole-3-thiol with 4-iodo-1H-benzimidazole in the presence of potassium carbonate to form 1-({6-[(2-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl)-1H-benzimidazole.

Wissenschaftliche Forschungsanwendungen

1-({6-[(2-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl)-1H-benzimidazole has been extensively studied for its potential applications in the treatment of diabetes, obesity, and cancer. PTP1B is a negative regulator of insulin signaling, and its inhibition by 1-({6-[(2-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl)-1H-benzimidazole has been shown to improve glucose homeostasis and insulin sensitivity in animal models of diabetes and obesity. 1-({6-[(2-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl)-1H-benzimidazole has also been shown to inhibit the growth of several cancer cell lines, including breast, prostate, and colon cancer, by inducing apoptosis and inhibiting cell proliferation.

Eigenschaften

Molekularformel

C19H16N6OS

Molekulargewicht

376.4 g/mol

IUPAC-Name

3-(benzimidazol-1-ylmethyl)-6-[(2-methylphenoxy)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C19H16N6OS/c1-13-6-2-5-9-16(13)26-11-18-23-25-17(21-22-19(25)27-18)10-24-12-20-14-7-3-4-8-15(14)24/h2-9,12H,10-11H2,1H3

InChI-Schlüssel

FLVURSMTZRMUEQ-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1OCC2=NN3C(=NN=C3S2)CN4C=NC5=CC=CC=C54

Kanonische SMILES

CC1=CC=CC=C1OCC2=NN3C(=NN=C3S2)CN4C=NC5=CC=CC=C54

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.